molecular formula C6H13BrZn B1588215 1-Methylpentylzinc bromide CAS No. 312693-13-3

1-Methylpentylzinc bromide

Cat. No.: B1588215
CAS No.: 312693-13-3
M. Wt: 230.5 g/mol
InChI Key: OQVKRKNQBLNDDQ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methylpentylzinc bromide is an organozinc compound with the molecular formula C6H13BrZn. It is a reagent commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds. The compound is typically available as a solution in tetrahydrofuran (THF) and is known for its reactivity and utility in various chemical transformations .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methylpentylzinc bromide can be synthesized through the reaction of 1-bromohexane with zinc in the presence of a suitable solvent such as THF. The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction is as follows: [ \text{C}6\text{H}{13}\text{Br} + \text{Zn} \rightarrow \text{C}6\text{H}{13}\text{ZnBr} ]

Industrial Production Methods: In an industrial setting, the production of this compound involves similar principles but on a larger scale. The process is optimized for efficiency, yield, and safety, often involving automated systems to handle the reactive zinc and bromide compounds. The use of high-purity reagents and controlled reaction conditions ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Methylpentylzinc bromide primarily undergoes nucleophilic addition reactions, where it acts as a nucleophile to form new carbon-carbon bonds. It can also participate in transmetalation reactions, where the zinc atom is exchanged with another metal.

Common Reagents and Conditions:

    Nucleophilic Addition: This reaction typically involves aldehydes or ketones as electrophiles. The reaction is carried out in an anhydrous solvent like THF under inert conditions.

    Transmetalation: This reaction involves the exchange of the zinc atom with another metal, such as palladium or copper, often in the presence of a ligand to stabilize the transition metal complex.

Major Products:

Scientific Research Applications

1-Methylpentylzinc bromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-methylpentylzinc bromide involves its role as a nucleophile in chemical reactions. The zinc atom in the compound stabilizes the negative charge on the carbon atom, making it highly reactive towards electrophiles. This reactivity allows it to form new carbon-carbon bonds efficiently. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile .

Comparison with Similar Compounds

  • 1-Methylbutylzinc bromide
  • 1-Methylhexylzinc bromide
  • 1-Methylheptylzinc bromide

Comparison: 1-Methylpentylzinc bromide is unique in its balance of reactivity and stability. Compared to 1-methylbutylzinc bromide, it has a longer carbon chain, which can influence its solubility and reactivity. Compared to 1-methylhexylzinc bromide and 1-methylheptylzinc bromide, it has a shorter carbon chain, which can make it more reactive but potentially less stable. These differences make this compound a versatile reagent in organic synthesis .

Properties

IUPAC Name

bromozinc(1+);hexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13.BrH.Zn/c1-3-5-6-4-2;;/h3H,4-6H2,1-2H3;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQVKRKNQBLNDDQ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[CH-]C.[Zn+]Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13BrZn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

312693-13-3
Record name 312693-13-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methylpentylzinc bromide
Reactant of Route 2
Reactant of Route 2
1-Methylpentylzinc bromide
Reactant of Route 3
Reactant of Route 3
1-Methylpentylzinc bromide
Reactant of Route 4
Reactant of Route 4
1-Methylpentylzinc bromide
Reactant of Route 5
Reactant of Route 5
1-Methylpentylzinc bromide
Reactant of Route 6
Reactant of Route 6
1-Methylpentylzinc bromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.